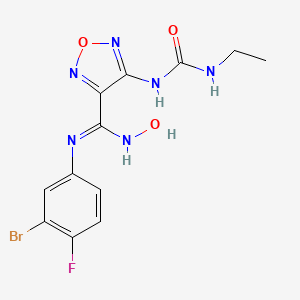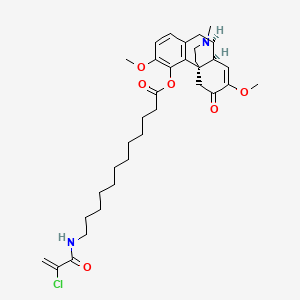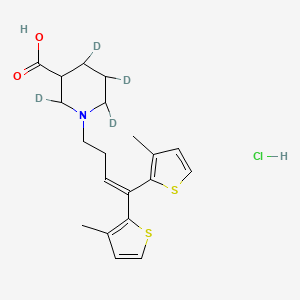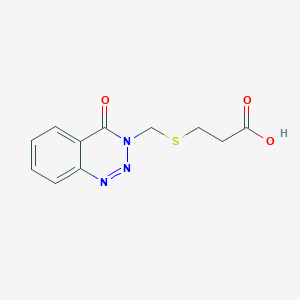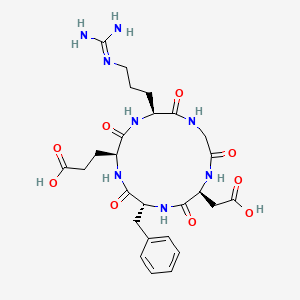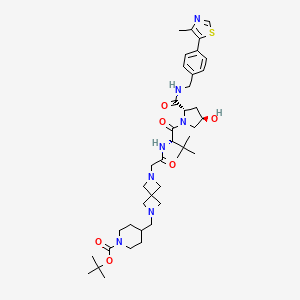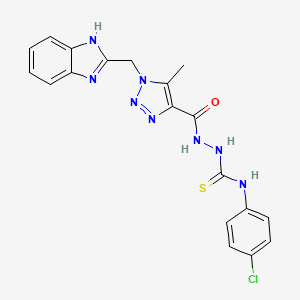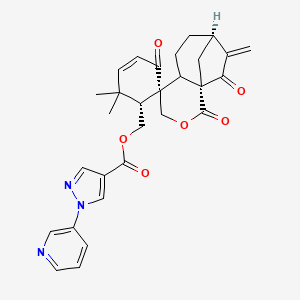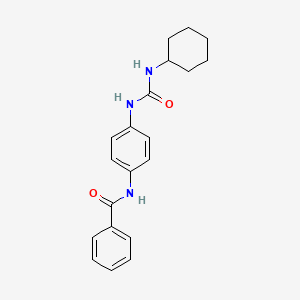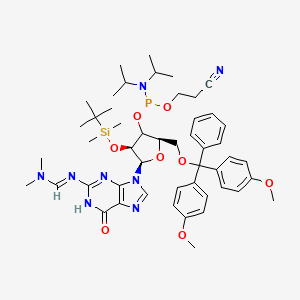
Icmt-IN-42
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Icmt-IN-42 is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins. This compound has shown significant potential in scientific research, particularly in the study of cancer and other diseases where ICMT plays a crucial role .
Vorbereitungsmethoden
The synthetic route typically involves the use of methylated tetrahydropyranyl derivatives, which are then modified to achieve the desired inhibitory properties . Industrial production methods for Icmt-IN-42 are not widely documented, but they would likely involve similar synthetic routes optimized for large-scale production.
Analyse Chemischer Reaktionen
Icmt-IN-42 primarily undergoes reactions typical of organic compounds with similar structures. These include:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the inhibitory activity.
Wissenschaftliche Forschungsanwendungen
Icmt-IN-42 has a wide range of applications in scientific research:
Chemistry: Used to study the inhibition of ICMT and its effects on protein modification.
Biology: Helps in understanding the role of ICMT in cellular processes and its impact on cell proliferation and metastasis.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting Ras-related cancers where ICMT plays a significant role.
Wirkmechanismus
Icmt-IN-42 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This enzyme is responsible for the methylation of the carboxylic acid of the protein terminal isoprenylated cysteine residue, a crucial step in the post-translational modification of proteins. By inhibiting ICMT, this compound disrupts the proper localization and function of proteins involved in cell signaling pathways, particularly those related to cancer .
Vergleich Mit ähnlichen Verbindungen
Icmt-IN-42 is unique in its high potency as an ICMT inhibitor, with an IC50 value of 0.054 micromolar . Similar compounds include:
Cysmethynil: Another ICMT inhibitor identified through high-throughput screening.
Indole-based inhibitors: Developed through optimization of cysmethynil, these compounds also target ICMT but may differ in potency and specificity.
Other ICMT inhibitors:
This compound stands out due to its high potency and specificity, making it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C23H31NO |
|---|---|
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3,5-dimethylaniline |
InChI |
InChI=1S/C23H31NO/c1-18-14-19(2)16-21(15-18)24-12-10-23(20-8-6-5-7-9-20)11-13-25-22(3,4)17-23/h5-9,14-16,24H,10-13,17H2,1-4H3 |
InChI-Schlüssel |
QLVQCSSZKFDFGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


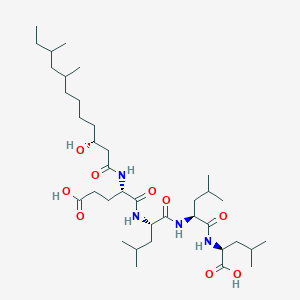
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate;azane](/img/structure/B12379581.png)
